molecular formula C24H22N2OS2 B14119358 N-benzyl-3,4-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 1170043-94-3

N-benzyl-3,4-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B14119358
CAS No.: 1170043-94-3
M. Wt: 418.6 g/mol
InChI Key: BODKXTFQUGMDDZ-UHFFFAOYSA-N
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Description

N-benzyl-3,4-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of various drugs and biologically active agents . This compound, in particular, has a unique structure that combines a benzamide moiety with a benzothiazole ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3,4-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3,4-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of N-benzyl-3,4-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to cell death . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-3,4-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl, dimethyl, and methylthio groups, along with the benzamide moiety, allows for diverse chemical reactivity and potential biological activities that are not observed in simpler benzothiazole derivatives .

Properties

CAS No.

1170043-94-3

Molecular Formula

C24H22N2OS2

Molecular Weight

418.6 g/mol

IUPAC Name

N-benzyl-3,4-dimethyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C24H22N2OS2/c1-16-9-10-19(13-17(16)2)23(27)26(15-18-7-5-4-6-8-18)24-25-21-12-11-20(28-3)14-22(21)29-24/h4-14H,15H2,1-3H3

InChI Key

BODKXTFQUGMDDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)SC)C

Origin of Product

United States

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